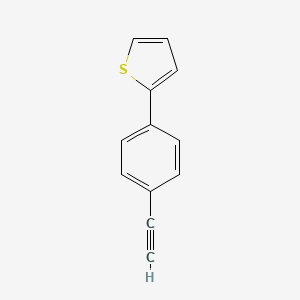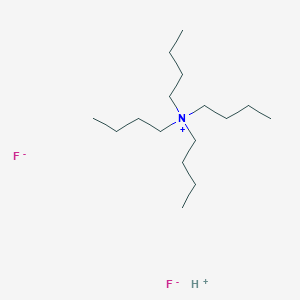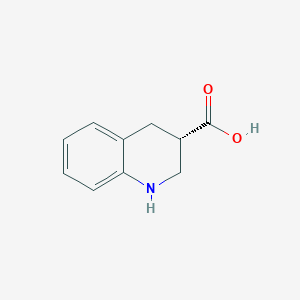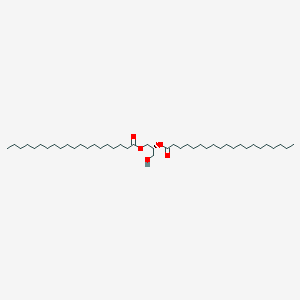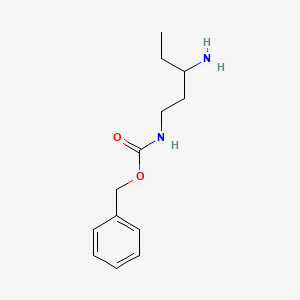
1-N-CBZ-pentane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-CBZ-pentane-1,3-diamine, also known as carbamic acid, (3-aminopentyl)-, phenylmethyl ester, is a compound with the molecular formula C13H20N2O2. It is a derivative of pentane-1,3-diamine where one of the amino groups is protected by a carboxybenzyl (CBZ) group. This compound is significant in organic synthesis, particularly in peptide synthesis, due to its role as a protected diamine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-CBZ-pentane-1,3-diamine can be synthesized through the protection of pentane-1,3-diamine using benzyl chloroformate (CBZ-Cl). The reaction typically involves the following steps:
- Dissolve pentane-1,3-diamine in a suitable solvent such as dichloromethane.
- Add benzyl chloroformate to the solution under stirring.
- Maintain the reaction mixture at a low temperature (0-5°C) to control the reaction rate.
- After the reaction is complete, the product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the increased volume of reactants.
- Continuous monitoring of reaction conditions to ensure consistency and yield.
- Efficient purification methods to obtain high-purity product suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1-N-CBZ-pentane-1,3-diamine undergoes various chemical reactions, including:
Hydrogenation: The CBZ protecting group can be removed through catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions:
Hydrogenation: Pd-C, H2 gas.
Substitution: Electrophiles such as alkyl halides.
Coupling: Dehydrating agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Deprotected Diamine: Removal of the CBZ group yields pentane-1,3-diamine.
Substituted Derivatives: Various substituted diamines depending on the electrophile used.
Scientific Research Applications
1-N-CBZ-pentane-1,3-diamine has several applications in scientific research:
Peptide Synthesis: Used as a protected diamine in the synthesis of peptides and other complex molecules.
Medicinal Chemistry: Serves as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-CBZ-pentane-1,3-diamine primarily involves its role as a protected diamine. The CBZ group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can participate in various biochemical and chemical processes, interacting with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
1-N-Boc-pentane-1,3-diamine: Another protected diamine where the amino group is protected by a t-butyloxycarbonyl (Boc) group.
1-N-Fmoc-pentane-1,3-diamine: A similar compound with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Uniqueness: 1-N-CBZ-pentane-1,3-diamine is unique due to the stability and ease of removal of the CBZ protecting group under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required.
Properties
CAS No. |
210240-73-6 |
|---|---|
Molecular Formula |
C13H20N2O2 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
benzyl N-(3-aminopentyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-2-12(14)8-9-15-13(16)17-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10,14H2,1H3,(H,15,16) |
InChI Key |
ADGLXHWBSZTAIH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNC(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


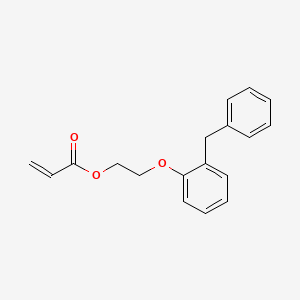
![Methyl 1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15131468.png)
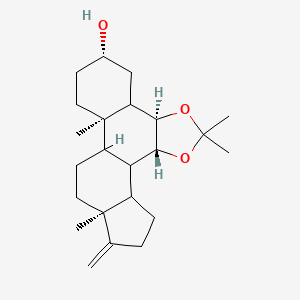
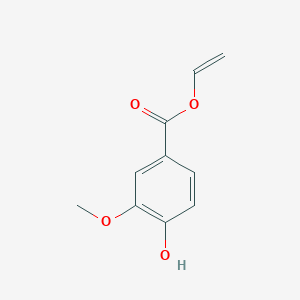
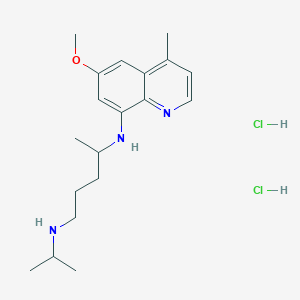
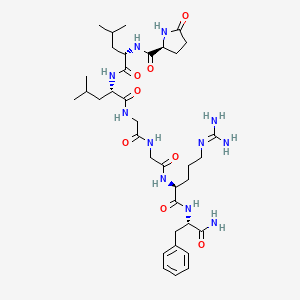
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
